Glyoxal

Description

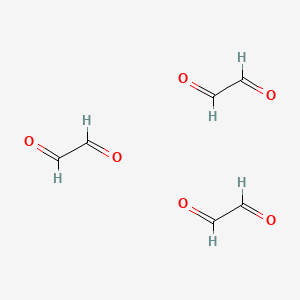

This compound is the dialdehyde that is the smallest possible and which consists of ethane having oxo groups on both carbons. It has a role as a pesticide, an agrochemical, an allergen and a plant growth regulator.

Based on the available data, the CIR Panel concludes that this compound is safe for use in products intended to be applied to the nail at concentrations ≤ 1.25%. The available data are insufficient to support the safety for other uses.

This compound has been reported in Arabidopsis thaliana and Sesamum indicum with data available.

A 2-carbon aldehyde with carbonyl groups on both carbons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAOMBKQFMDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O2, Array | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glyoxal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glyoxal | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-42-6 | |

| Record name | Ethanedial, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025364 | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame., Dry Powder; Liquid, Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1], Liquid, COLOURLESS-TO-PALE-YELLOW LIQUID., Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame. | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyoxal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

124 °F at 776 mmHg (NTP, 1992), 51 °C at 776 mm Hg, 104 °C, 124 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

428 °F (NTP, 1992), 428 °F, >100 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Sol in anhydrous solvents, In water, miscible at 20 °C | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 at 68 °F (liquid,40% solution) (USCG, 1999) - Denser than water; will sink, 1.14 g/cu cm at 20 °C, Relative density (water = 1): 1.27, 1.29 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

greater than 1.0 (NTP, 1992) (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 1.27, >1 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

18 mmHg at 68 °F (NTP, 1992), 255 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green, Yellow crystals or light yellow liquid | |

CAS No. |

107-22-2, 40094-65-3, 63986-13-0 | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanedial, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40094-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedial, trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedial | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glyoxal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50NP6JJ975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

59 °F (NTP, 1992), 15 °C for pure glyoxal and approximately -10 °C for the 40% solution, 15 °C, -14 °C, 59 °F | |

| Record name | GLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/98 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYOXAL (40% solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1162 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYOXAL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/64 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Fundamental Aspects of Ethanedial Oligomerization

Genesis and Equilibrium Dynamics of Ethanedial Trimeric Species

The appearance and relative abundance of the ethanedial trimer are governed by a series of interconnected hydration and oligomerization equilibria. These processes are highly sensitive to the surrounding chemical environment.

Hydration and Oligomerization Equilibria in Aqueous Systems

In an aqueous environment, ethanedial (CHOCHO) rapidly and extensively hydrates. The primary species formed is not the free aldehyde but its dihydrate, ethane-1,1,2,2-tetraol. This dihydrate exists in equilibrium with the monohydrate and the unhydrated monomer, although the dihydrate form is predominant in dilute solutions.

This hydrated monomer serves as the fundamental building block for oligomerization. Through a series of condensation reactions, it forms dimeric and trimeric species. The most stable and well-characterized trimer is a bicyclic dioxane derivative: 2,5-dihydroxy-1,4-dioxane-2,5-dicarbaldehyde. This structure is formed from the condensation of three ethanedial units.

Table 1: Representative Equilibrium Distribution of Ethanedial Species in Aqueous Solution at 25°C

| Total Ethanedial Concentration (M) | Monomer (Hydrated) (%) | Dimer (Hydrated) (%) | Trimer (Hydrated) (%) |

| 1.0 | 66 | 17 | 17 |

| 4.6 | 28 | 26 | 46 |

| 11.5 | 10 | 25 | 65 |

Note: Data are illustrative of trends reported in the literature. Exact percentages may vary based on specific experimental conditions such as pH and precise temperature.

Kinetic Rate Studies of Trimer Formation and Interconversion

The equilibria involving the ethanedial trimer are dynamic, with continuous forward (formation) and reverse (dissociation) reactions. Kinetic studies using techniques like temperature-jump relaxation and NMR line-shape analysis have elucidated the rates of these processes. The formation of the trimer from its constituent monomers is a multi-step process, and its rate is significantly influenced by catalysis (see Section 1.2).

The dissociation of the trimer back to three molecules of hydrated monomer is a first-order process with respect to the trimer concentration. The stability of the trimer is reflected in its relatively slow rate of dissociation compared to the dimer. Research has established rate constants for these interconversions under specific conditions.

Table 2: Kinetic Parameters for Ethanedial Trimer Interconversion in Aqueous Solution

| Process | Condition | Rate Constant (k) | Half-life (t½) |

| Trimer Dissociation | Neutral pH, 25°C | ~1 x 10⁻⁴ s⁻¹ | ~1.9 hours |

| Dimer Dissociation | Neutral pH, 25°C | ~2 s⁻¹ | ~0.35 seconds |

Note: Values are approximations based on reported kinetic data and demonstrate the significantly greater kinetic stability of the trimer compared to the dimer.

Influence of Solution Environment on Trimer Predominance (e.g., Concentration, pH)

The predominance of the trimer in the equilibrium mixture is highly sensitive to the solution environment.

Concentration: As predicted by Le Châtelier's principle, increasing the total concentration of ethanedial in solution shifts the equilibrium toward the formation of higher-order oligomers. At low concentrations (<1 M), the hydrated monomer is the major species. As concentration increases, the proportion of the trimer grows substantially, becoming the dominant species in commercially available 40% (w/w) aqueous solutions (approximately 11.5 M).

pH: The pH of the solution has a profound effect on the rate at which equilibrium is achieved. Both acid and base catalysis (detailed in Section 1.2) dramatically accelerate the interconversion between monomer, dimer, and trimer. While the position of the final equilibrium is primarily a function of concentration and temperature, extreme pH values can promote irreversible side reactions (e.g., Cannizzaro reaction under strongly basic conditions), which can indirectly affect the concentration of species available for trimerization. In the pH range of 3-7, the primary effect of pH is kinetic.

Mechanistic Pathways of Ethanedial Trimerization

The formation of the stable dioxane-based trimer proceeds through distinct mechanistic pathways depending on the presence of an acid or base catalyst. These catalysts facilitate the necessary condensation and cyclization steps.

Acid-Catalyzed Trimerization Mechanisms

In the presence of an acid (H⁺), the trimerization mechanism proceeds via cationic intermediates. The process can be described in the following key steps:

Protonation and Dehydration: A hydroxyl group on the ethanedial dihydrate (ethane-1,1,2,2-tetraol) is protonated by H⁺. This creates a good leaving group (H₂O).

Formation of an Oxocarbenium Ion: Subsequent loss of a water molecule generates a resonance-stabilized oxocarbenium ion. This electrophilic species is highly reactive.

Dimer Formation: The oxocarbenium ion is attacked by a nucleophilic hydroxyl group from a second molecule of ethanedial dihydrate. This addition reaction, followed by deprotonation, forms a linear dimeric ether.

Cyclization and Trimer Formation: The mechanism for forming the specific cyclic trimer involves the reaction of two molecules of the hydrated monomer to form a key dimeric intermediate (2-(dihydroxymethyl)-1,3-dioxolane-4,5-diol). This intermediate then reacts with a third molecule of hydrated monomer. A subsequent series of intramolecular nucleophilic attacks and dehydration steps leads to the formation of the thermodynamically stable 1,4-dioxane (B91453) ring structure of the trimer. The acid catalyst facilitates each dehydration and bond-forming step by protonating hydroxyl groups.

Base-Catalyzed Trimerization Mechanisms

Under basic conditions (e.g., in the presence of OH⁻), the mechanism involves anionic intermediates.

Deprotonation: A base removes a proton from a hydroxyl group of the ethanedial dihydrate, forming a potent nucleophilic alkoxide anion.

Nucleophilic Attack: This alkoxide attacks an electrophilic carbonyl carbon of a second (partially or fully unhydrated) ethanedial molecule. This forms a new carbon-oxygen bond, creating a dimeric anion.

Chain Elongation and Cyclization: This process can repeat with a third ethanedial unit. The subsequent cyclization is driven by intramolecular nucleophilic attack of an alkoxide on a carbonyl group within the same linear trimeric chain, followed by proton transfers to yield the stable 2,5-dihydroxy-1,4-dioxane-2,5-dicarbaldehyde structure. The base is regenerated in the final proton transfer step, fulfilling its catalytic role. This pathway is generally faster than the acid-catalyzed route but is also more prone to competing side reactions.

Table of Mentioned Compounds

| Common Name/Identifier | Systematic IUPAC Name |

| Ethanedial | Ethanedial |

| Glyoxal (B1671930) | Ethanedial |

| Ethanedial monohydrate | 2,2-Dihydroxyacetaldehyde |

| Ethanedial dihydrate | Ethane-1,1,2,2-tetraol |

| Ethanedial trimer | 2,5-Dihydroxy-1,4-dioxane-2,5-dicarbaldehyde |

References Fratzke, A. R., & Reilly, P. J. (1986). A new model for the equilibria of aqueous this compound solutions. Journal of Solution Chemistry, 15(12), 1015-1033. Whipple, E. B. (1970). Structure of this compound in water. Journal of the American Chemical Society, 92(24), 7183-7186. Sareen, D., et al. (2016). The surprising influence of concentration on the mechanisms of this compound-amine reactions. Environmental Science & Technology, 50(1), 170-178. E. B. Whipple, M. Ruta, unpublished results as cited in various literature. Kua, J., et al. (2008). Aqueous-phase chemistry of this compound: a theoretical study of the effects of hydration, speciation, and concentration. The Journal of Physical Chemistry A, 112(1), 66-74. Yasmin, L., et al. (2010). Acid-catalyzed oligomerization of this compound and methylthis compound (B44143) in aqueous solution. The Journal of Physical Chemistry A, 114(20), 6097-6107. Sørensen, P. E., & Andersen, A. (1970). The kinetics of the hydration of this compound. Acta Chemica Scandinavica, 24, 1301-1306. Staudinger, H., et al. (1926). Über die Polymerisation des Glyoxals. Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 3019-3032. (Historical reference for base catalysis concepts). Loeffler, K. W., et al. (2006). Oligomer formation in evaporating aqueous this compound and methyl this compound solutions. Environmental Science & Technology, 40(20), 6318-6323.

Metal-Catalyzed Trimerization Processes

The oligomerization of ethanedial (this compound) is a well-documented phenomenon, predominantly occurring under acidic conditions. While acid catalysis is the most cited pathway for the formation of ethanedial trimer, research and patent literature suggest that certain metal-based catalysts can also facilitate this process. The use of metal catalysts, particularly Lewis acids, offers an alternative route that can influence reaction pathways and product selectivity.

Lewis acids, which are electron-pair acceptors, can catalyze the trimerization of ethanedial. This catalytic activity extends to various metal-based compounds, including those of tin and zinc, as well as zeolites. google.com Zeolites, which are microporous aluminosilicate (B74896) minerals, can be tailored to possess Lewis acidic sites, making them suitable for catalyzing organic reactions. rsc.orgresearchgate.net In the context of ethanedial reactions, Lewis acid catalysts like zirconium sulfate (B86663) have been noted for their utility. google.com

While extensive research has been conducted on the metal-catalyzed conversion of ethanedial to other valuable chemicals like glycolic acid and its esters, the specific focus on metal-catalyzed trimerization is less common. researchgate.netlp.edu.ua For instance, studies on the conversion of ethanedial to methyl glycolate (B3277807) have explored a wide range of multivalent metal ions, including those of aluminum, zirconium, copper, nickel, iron, and others. lp.edu.ua These studies often utilize the ethanedial trimer itself as a starting material in a solvent, highlighting the stability and importance of the trimeric form. researchgate.netlp.edu.ua

In atmospheric chemistry, transition metal ions present in aqueous aerosols are known to be involved in the complex reactions of ethanedial. acs.orgacs.org While these metals primarily catalyze the oxidation of other atmospheric compounds, the presence of ethanedial leads to the formation of oligomers. acs.orgacs.org This indicates that metal ions can play a role in promoting oligomerization, even if it is a secondary effect to another primary catalytic cycle. acs.org The mechanism in these environments is complex, but it underscores the potential for metal species to influence the oligomerization pathways of ethanedial.

The table below summarizes the types of metal-based catalysts that have been cited for their potential role in ethanedial trimerization, based on patent literature.

| Catalyst Type | Specific Examples | Source(s) |

| Lewis Acids | General Lewis acids | google.comgoogleapis.com |

| Metal Compounds | Tin (Sn) compounds | google.com |

| Zinc (Zn) compounds | google.com | |

| Zeolites | General zeolites | google.com |

Detailed research findings focusing exclusively on the kinetics, yields, and mechanisms of these specific metal-catalyzed trimerization processes are not extensively detailed in publicly available literature, which more frequently covers the acid-catalyzed route or the metal-catalyzed conversion of ethanedial to other products.

Advanced Structural Characterization of Ethanedial Trimer

Spectroscopic Methodologies for Elucidation of Trimeric Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds, offering insights into atom connectivity and stereochemistry. For the ethanedial trimer, both ¹H and ¹³C NMR spectroscopy are vital. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

The chemical shifts and spin-spin coupling patterns in the NMR spectra allow for the mapping of the covalent bonds within the molecule. Different spin states of neighboring nuclei interact through chemical bonds, leading to the splitting of NMR signals, which directly informs on the connectivity of atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful in establishing the complex network of connections in the trimeric structure. These methods reveal correlations between protons that are coupled to each other (COSY), protons and their directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), thereby confirming the cyclic acetal (B89532) linkages that form the core of the trimer.

Furthermore, NMR is instrumental in determining the relative stereochemistry of the molecule. By comparing experimentally obtained NMR data with theoretical values calculated for different possible stereoisomers, the most probable configuration can be identified with a high degree of confidence.

Table 1: Representative NMR Data for Ethanedial Trimer Analysis

| Technique | Information Obtained | Relevance to Ethanedial Trimer Structure |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Defines the electronic environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Elucidates the carbon backbone and the nature of the cyclic acetal carbons. |

| COSY | Correlation between coupled protons. | Confirms neighboring protons, aiding in the assignment of the dioxolane rings. |

| HSQC | Correlation between protons and directly bonded carbons. | Links specific protons to their corresponding carbons in the structure. |

| HMBC | Correlation between protons and carbons over 2-3 bonds. | Establishes long-range connectivity, crucial for confirming the overall trimeric assembly. |

This table is a generalized representation of how different NMR techniques contribute to the structural elucidation of complex molecules like the ethanedial trimer.

Mass Spectrometry (MS) for Oligomeric State Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the oligomeric state of molecules and for probing their structural integrity through fragmentation analysis. For the ethanedial trimer, MS analysis provides direct evidence of its existence as a trimeric species by determining its molecular weight. Soft ionization techniques are often employed to minimize fragmentation during the analysis of non-covalently bound oligomers, allowing for the observation of the intact trimer ion.

By systematically increasing the collision energy within the mass spectrometer, controlled fragmentation of the trimer can be induced. The resulting fragmentation pattern offers valuable clues about the structure of the parent molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. The analysis of these fragment ions helps to piece together the connectivity of the monomeric units within the trimer. In some cases, top-down mass spectrometry can be used to dissociate the oligomeric complex and then sequentially fragment the ejected monomers, providing sequence-like information for complex assemblies.

Table 2: Mass Spectrometry Data for Ethanedial Trimer Characterization

| Analysis Type | Data Obtained | Significance for Ethanedial Trimer |

| Molecular Ion Peak | m/z value corresponding to the trimer's mass. | Confirms the existence and molecular weight of the trimeric form. |

| Fragmentation Pattern | m/z values of fragment ions. | Provides insights into the stability and connectivity of the dioxolane rings. |

| Isotopic Distribution | Relative abundances of isotopic peaks. | Helps to confirm the elemental composition of the parent and fragment ions. |

This table illustrates the types of data obtained from mass spectrometry and their importance in studying the ethanedial trimer.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and offers insights into its conformational state. These two techniques are complementary, as their selection rules differ; IR activity depends on a change in the dipole moment during a vibration, whereas Raman activity depends on a change in polarizability.

Table 3: Expected Vibrational Modes for Ethanedial Trimer

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique | Structural Insight |

| C-H Stretch | 2850-3000 | FTIR, Raman | Presence of aliphatic C-H bonds. |

| C-O Stretch | 1000-1300 | FTIR, Raman | Confirms the presence of ether linkages in the dioxolane rings. |

| C=O Stretch | ~1700 | FTIR, Raman | Absence indicates the consumption of carbonyl groups to form acetals. |

This table provides a general guide to the expected vibrational frequencies and their interpretation for the ethanedial trimer.

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed electron density map and, from that, a model of the molecular structure with atomic-level resolution.

The application of X-ray crystallography to the ethanedial trimer would provide unambiguous proof of its cyclic structure, including the exact bond lengths, bond angles, and torsional angles. This would definitively establish the stereochemistry and conformation of the molecule in the solid state. While obtaining suitable crystals of the ethanedial trimer can be challenging, a successful crystallographic analysis would provide the most complete and accurate picture of its structure. In the absence of single crystals, powder X-ray diffraction, often guided by solid-state NMR and computational modeling, can also be a powerful tool for structure determination.

Isomeric Configurations and Conformational Analysis of Ethanedial Trimer

The self-condensation of ethanedial can lead to different isomeric structures for the trimer. The identification and characterization of these isomers are crucial for a complete understanding of this compound.

Identification of Dioxolane-based Trimeric Architectures (e.g., bis(dioxolane) trimer)

Research has identified that the ethanedial trimer typically adopts a structure based on fused dioxolane rings. A prominent isomer is the bis(dioxolane) trimer. This structure consists of a central six-membered ring fused with two five-membered dioxolane rings. The formation of such a structure involves the condensation of three glyoxal (B1671930) molecules to create a highly oxygenated, heterocyclic framework. The synthesis of related fused 1,3-dioxolane (B20135) systems has been reported, highlighting the feasibility of such architecturally complex molecules. The character

Computational Chemistry and Theoretical Modeling of Ethanedial Trimer

Quantum Chemical Approaches to Ethanedial Trimer Structure and Energetics

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules. For the ethanedial trimer, these approaches are crucial for determining its stable conformations, electronic structure, and relative energies.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for its favorable balance of accuracy and computational cost. wikipedia.org It is particularly effective for investigating the ground state properties of molecular systems, including the ethanedial trimer. In DFT, the properties of a many-electron system are determined using functionals of the spatially dependent electron density. wikipedia.org

Research on glyoxal (B1671930) (ethanedial) oligomerization has employed DFT to study the hydration and subsequent formation of dimers, which serves as a model for trimer formation. researchgate.netacs.orgnih.gov A common approach involves using hybrid functionals, such as B3LYP, which incorporates a portion of the exact exchange energy from Hartree-Fock theory, combined with gradient-corrected correlation functionals. wikipedia.org These calculations are typically paired with Pople-style basis sets, like 6-311+G*, which provide a flexible description of the electron distribution. acs.org The inclusion of diffuse functions (indicated by the "+") is important for accurately describing the non-covalent interactions and hydrogen bonding prevalent in such oligomeric structures.

DFT calculations are instrumental in:

Geometry Optimization: Determining the most stable three-dimensional structures (isomers) of the ethanedial trimer.

Energy Calculations: Computing the relative electronic energies of different trimer isomers to identify the most stable forms.

Vibrational Frequencies: Calculating harmonic vibrational frequencies to confirm that optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to predict their infrared spectra.

Table 1: Overview of DFT Applications for Ethanedial Trimer Analysis

| Computational Component | Description | Typical Selection/Example | Purpose in Ethanedial Trimer Study |

|---|---|---|---|

| Functional | Approximation to the exchange-correlation energy, a key component of DFT. | B3LYP, M06-2X, ωB97X-D acs.orgresearchgate.net | Calculates the electronic energy of the system. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311+G*, aug-cc-pVTZ acs.orgacs.org | Describes the spatial distribution of electrons. Larger basis sets provide more accuracy at a higher computational cost. |

| Solvent Model | Method to approximate the effect of a solvent on the molecule's properties. | Poisson-Boltzmann (PB) acs.orgnih.gov | Simulates reactions in aqueous environments, which is relevant for this compound oligomerization. |

| Calculated Property | The specific molecular characteristic being investigated. | Optimized Geometry, Gibbs Free Energy | To determine the most stable structure and the thermodynamic favorability of its formation. acs.org |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is highly effective, methods like Møller-Plesset perturbation theory (MP2) and particularly Coupled-Cluster (CC) theory are considered higher-level and more accurate, often referred to as the "gold standard" in computational chemistry for small to medium-sized molecules. wikipedia.org

Coupled-Cluster theory constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation, providing highly accurate energies. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is renowned for its accuracy in calculating the electronic structure. researchgate.net

For the ethanedial trimer, these high-level methods are employed to:

Refine the energies of structures previously optimized with DFT.

Provide benchmark energetic data against which the accuracy of less computationally expensive methods can be judged.

Investigate systems where DFT might perform poorly, such as in describing weak interactions with high precision.

Although computationally demanding, ab initio and CC methods are invaluable for obtaining a definitive understanding of the electronic structure and stability of the different isomers of the ethanedial trimer. nih.govmst.edu

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. ubbcluj.ro Basis sets are composed of atomic functions (usually Gaussian-type orbitals) to construct molecular orbitals. uni-rostock.de

Key considerations for basis set selection include:

Size: Larger basis sets (e.g., triple-zeta or quadruple-zeta) provide more functions for describing orbitals, leading to higher accuracy but also significantly increased computational time. uni-rostock.de

Polarization Functions: These functions (e.g., d-functions on carbon, p-functions on hydrogen, denoted as (d,p) or **) allow for the distortion of atomic orbitals within the molecular environment, which is essential for describing chemical bonds accurately. uni-rostock.de

Diffuse Functions: These are large, spread-out functions (denoted by 'aug-' or '+') that are crucial for correctly modeling systems with electron density far from the nuclei, such as in anions or molecules dominated by weak, non-covalent interactions like the ethanedial trimer. acs.org

To achieve the highest accuracy, results can be extrapolated to the Complete Basis Set (CBS) limit. This technique involves performing calculations with a series of systematically improving basis sets (e.g., the correlation-consistent aug-cc-pVXZ family, where X=D, T, Q, etc.). mst.edu The resulting energies are then fitted to a mathematical formula to estimate the energy that would be obtained with an infinitely large basis set, thereby minimizing the error associated with the basis set choice. researchgate.net

Potential Energy Surface Analysis and Reaction Mechanism Elucidation

Understanding how the ethanedial trimer is formed requires exploring the potential energy surface (PES) of the reacting system. A PES is a multidimensional landscape that maps the potential energy of a collection of atoms as a function of their geometric positions. libretexts.org Minima on this surface correspond to stable reactants, intermediates, and products, while saddle points represent transition states. libretexts.orgresearchgate.net

A transition state (TS) is the highest energy point along the lowest energy path between a reactant and a product (a first-order saddle point on the PES). wikipedia.org Identifying and characterizing these transition states is essential for understanding reaction mechanisms and calculating reaction rates. Computational methods can locate these TS structures and analyze their properties.

Studies on the formation of this compound oligomers have shown that kinetic barriers play a decisive role. For example, the dimerization process is preceded by a dehydration step, and the subsequent ring-closure to form a dioxolane ring structure is kinetically favored over other potential pathways. researchgate.netacs.orgnih.gov Computational studies suggest that the kinetic barriers for different geometric approaches during the addition of subsequent this compound units can explain why oligomerization may effectively stop after the formation of the trimer. acs.org Characterizing the transition states for the addition of a third ethanedial unit to a dimer provides direct insight into the viability of trimer formation.

Table 2: Key Elements of Transition State Analysis

| Element | Description | Significance for Ethanedial Trimer Formation |

|---|---|---|

| TS Geometry | The specific arrangement of atoms at the peak of the energy barrier. | Reveals the mechanism of bond formation/breaking as the trimer is assembled. |

| Activation Energy (Barrier Height) | The energy difference between the reactants and the transition state. | Determines the kinetic feasibility of a reaction pathway. Higher barriers mean slower reactions. stanford.edu |

| Imaginary Frequency | A single negative (imaginary) vibrational frequency calculated for a true transition state. | Confirms the structure is a saddle point and the atomic motions of this frequency show the reaction path over the barrier. |

A complete understanding of a chemical reaction requires both a thermodynamic and a kinetic profile. stanford.edu

Thermodynamics deals with the relative stability of reactants and products, governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. wiley-vch.de

Kinetics deals with the rate of the reaction, which is determined by the activation energy (ΔG‡) of the highest-energy transition state in the reaction mechanism. mdpi.com

Computational studies on this compound hydration and dimerization have provided detailed thermodynamic and kinetic profiles. researchgate.netacs.orgnih.gov For instance, the formation of this compound dihydrate is thermodynamically favorable. researchgate.net Although fully hydrated species are the most stable, the dimerization reaction proceeds through a less hydrated intermediate because the kinetic barrier for this pathway is lower. acs.orgnih.gov Specifically, the ring closure of an open-chain dimer monohydrate to form the five-membered dioxolane ring dimer is shown to be more kinetically favorable than other competing pathways. acs.orgnih.gov

This type of analysis is extended to model the formation of the ethanedial trimer. By calculating the Gibbs free energies of all intermediates and transition states along the proposed reaction pathways, a comprehensive energy profile can be constructed. This profile reveals whether the trimer is a thermodynamically stable product and identifies the rate-limiting steps that control its formation speed.

Table 3: Calculated Free Energies for this compound Dimerization Pathways (Aqueous Phase)

Data from computational studies illustrate the interplay between thermodynamics and kinetics. Energies are relative to this compound and water. This table is based on findings from Kua et al. (2008). researchgate.netacs.orgnih.gov

| Species/Transition State | Relative Gibbs Free Energy (ΔG, kcal/mol) | Type |

|---|---|---|

| This compound Monohydrate | -2.8 | Intermediate |

| This compound Dihydrate | -4.7 | Intermediate (Thermodynamically Favored Monomer) |

| Open Dimer Monohydrate | -3.1 | Intermediate |

| Dioxolane Ring Dimer | -11.2 | Product (Thermodynamic Sink) |

| TS for Dioxolane Ring Closure | +13.4 | Transition State (Kinetically Favored Path) |

| TS for Dioxane Ring Closure | +20.1 | Transition State (Kinetically Disfavored Path) |

Intermolecular Forces and Noncovalent Interactions within Ethanedial Trimer Aggregates

For ethanedial trimers, these interactions are primarily electrostatic in nature, including hydrogen bonding and van der Waals forces. researchgate.net While ethanedial can form various oligomers in aqueous solutions, including trimers, the specific noncovalent interactions dictate the preferred geometric arrangements in the gas phase. uva.es

The primary noncovalent interactions responsible for the formation of ethanedial trimer aggregates are Van der Waals forces and a network of weak hydrogen bonds. Van der Waals forces are ubiquitous and consist of dispersion forces (London forces), which are critical for the stability of such clusters.

A key interaction in the ethanedial trimer is the C–H⋯O hydrogen bond. In this interaction, the slightly acidic hydrogen atom on one ethanedial monomer interacts with the electronegative oxygen atom of a neighboring monomer. While weaker than conventional O–H⋯O or N–H⋯O hydrogen bonds, the collective network of multiple C–H⋯O interactions significantly contributes to the stabilization of the trimer. mdpi.com Computational studies on similar small molecule complexes have quantified the strength of these bonds. For example, calculations on complexes between various chloromethanes and fluoromethanes with water show C–H⋯O interaction energies ranging from 0.29 to 3.68 kcal/mol. researchgate.net The nature of these interactions is similar to conventional hydrogen bonds, with their strength correlating to the acidity of the C-H proton donor. researchgate.net

In the ethanedial trimer, the final geometry is a balance of these directional C–H⋯O hydrogen bonds and other non-directional forces. Studies on analogous systems like the thiophenol trimer show a delicate balance between hydrogen bonding (S-H···S) and other interactions like C–H···π, which collectively determine the cluster's final structure. uva.esacs.org

Table 1: Representative Interaction Energies of C–H⋯O Hydrogen Bonds from Computational Studies on Methane (B114726) Derivatives with Water.

| Proton Donor | Interaction Energy (kcal/mol) | H···O Distance (Å) |

| CH3F | 0.81 | 2.458 |

| CH2F2 | 2.14 | 2.179 |

| CHF3 | 3.68 | 2.000 |

| CH3Cl | 1.15 | 2.456 |

| CH2Cl2 | 2.19 | 2.250 |

| CHCl3 | 3.14 | 2.128 |

Data sourced from MP2/6-31+G(d,p) calculations on methane derivatives complexed with water, illustrating the typical strength of C–H⋯O interactions. researchgate.net

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool for understanding and predicting intermolecular interactions. uni-muenchen.de The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netwolfram.com These regions are crucial for determining how molecules will interact, as areas of negative potential on one molecule will attract areas of positive potential on another. uni-muenchen.de

For an ethanedial monomer, MESP calculations would reveal regions of strong negative potential located around the two oxygen atoms, corresponding to the lone pairs of electrons. Conversely, regions of positive electrostatic potential would be found around the aldehydic hydrogen atoms.

This charge distribution predetermines the primary mode of intermolecular interaction. The positive region around a hydrogen atom on one ethanedial molecule is electrostatically attracted to the negative region around an oxygen atom on another, leading to the formation of the C–H⋯O hydrogen bonds discussed previously. By mapping the MESP, one can visualize the directional nature of these interactions and predict the most favorable geometries for molecular aggregation into dimers, trimers, and larger clusters. scholarsresearchlibrary.com

Electronic Structure and Ionization Potential Studies of Ethanedial Trimers

The electronic properties of ethanedial trimers, particularly their ionization potential (IP), are of significant interest. The ionization potential—the minimum energy required to remove an electron from a molecule—is a fundamental property that reflects its electronic structure. escholarship.org Computational methods, such as coupled-cluster (CC) theory, provide accurate predictions of ionization potentials. escholarship.orgaip.org

A systematic trend observed in molecular clusters is that the ionization potential decreases as the size of the cluster increases. This phenomenon is well-documented for other small molecule clusters. A detailed computational study on formaldehyde (B43269) clusters, for instance, showed that the vertical ionization potential follows the clear pattern: IP(monomer) > IP(dimer) > IP(trimer). researchgate.net This trend is attributed to the delocalization of the resulting positive charge over a larger number of molecules in the cluster, which is an energetically favorable state.

While direct high-level computational studies exclusively on the ionization potential of the ethanedial trimer are not widely available, this established trend allows for a reliable prediction. The ionization energy of the ethanedial monomer has been extensively studied and is approximately 10.2 eV. scholarsresearchlibrary.com Experimental work using vacuum ultraviolet single photon ionization mass spectrometry identified a fragment of the this compound dimer (C₃H₆O₄⁺) and determined its appearance energy to be 8.6 eV. mdpi.com Following the established trend, the ionization potential of the ethanedial trimer is expected to be lower than that of the monomer.

Table 2: Ionization Potentials (IP) of Ethanedial and Related Species.

| Species | Formula | Method | Ionization Potential (eV) |

| Ethanedial (Monomer) | C₂H₂O₂ | Experimental/Calculated | ~10.2 |

| Formaldehyde (Monomer) | CH₂O | Calculated | 10.89 |

| Formaldehyde (Dimer) | (CH₂O)₂ | Calculated | 10.51 |

| Formaldehyde (Trimer) | (CH₂O)₃ | Calculated | 10.39 |

| Ethanedial Dimer Fragment | C₃H₆O₄⁺ | Experimental (Appearance Energy) | 8.6 |

| Ethanedial (Trimer) | (C₂H₂O₂)₃ | Predicted Trend | < 10.2 |

Data for formaldehyde species are from high-level computational studies and illustrate the decreasing IP trend with cluster size. researchgate.net The ethanedial dimer fragment data is from experimental measurements. mdpi.com

Polymerization and Macromolecular Applications of Ethanedial Trimer

Ethanedial Trimer as a Monomeric Unit in Polymer Synthesis

The structure of the ethanedial trimer, possessing reactive functional groups, makes it a viable candidate for incorporation into polymer backbones as a monomeric unit. This integration is primarily achieved through step-growth polymerization processes.